molecular formula C21H23NO10 B014588 Methyl 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranoside CAS No. 76101-13-8

Methyl 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranoside

Cat. No.: B014588
CAS No.: 76101-13-8
M. Wt: 449.4 g/mol
InChI Key: XNOVFZQMJSRWNJ-PDOZGGDVSA-N
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Description

Methyl 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranoside, also known as this compound, is a useful research compound. Its molecular formula is C21H23NO10 and its molecular weight is 449.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Disaccharide Repeating Units

The compound has been used in the synthesis of disaccharide repeating units of peptidoglycan, demonstrating its utility in constructing complex carbohydrate structures. For example, it facilitated the synthesis of a fully protected [beta-D-GlcNPhth-(1----4)-MurNAc] methyl ester derivative, which is important for studying bacterial cell wall components (Kantoci, Keglević, & Derome, 1987).

Creation of Glycoprotein Hormone Models

Additionally, it has been instrumental in creating models of pituitary glycoprotein hormones. For instance, its use in synthesizing a peripheral trisaccharide sequence of lutropin highlights its role in the study of hormone structure and function (Nishimura & Kuzuhara, 1990).

Development of Analogues for Biological Studies

This compound has also been used to develop analogues of biological molecules. For instance, the synthesis of 2"-hydroxy, 4"-deoxy, and 4"-epi analogues of a terminal trisaccharide of globotetraose showcases its utility in modifying sugar molecules for specific scientific investigations (Nilsson, Wendler, & Magnusson, 1994).

Efficient Synthesis of Disaccharides

The compound has contributed to the efficient synthesis of disaccharides, as demonstrated by the synthesis of allyl and benzyl derivatives of glucopyranuronate trichloroacetimidates, showcasing its role in facilitating glycosylation reactions (Soliman, Bassily, El-Sokkary, & Nashed, 2003).

Exploration of N-Protected Glycosyl Chlorides

Exploration of differently N-protected glycosyl chlorides, where this compound served as a basis for creating various protected glucopyranosyl chlorides, illustrates its versatility in synthetic chemistry. This has implications for the synthesis of complex molecules, such as diosgenyl 2-amino-2-deoxy-β-D-glucopyranoside, and contributes to the understanding of molecular orientations in crystal structures (Bednarczyk et al., 2013).

Mechanism of Action

Target of Action

The primary targets of Methyl 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranoside are intricate enzymatic cascades within the body . These enzymes play a crucial role in various biochemical reactions and are often the focus of therapeutic interventions .

Mode of Action

The compound interacts with its targets by binding to the active sites of these enzymes, thereby modulating their activity . This interaction can result in changes to the enzyme’s function, potentially inhibiting or enhancing its role in biochemical reactions .

Biochemical Pathways

This compound affects several biochemical pathways. Its exceptional chemical attributes endorse comprehensive investigations of drug synergies and enable therapeutic breakthroughs .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently under investigation. These properties will have a significant impact on the compound’s bioavailability, determining how effectively it can reach its targets and exert its effects .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It is known to play a pivotal role in crafting efficacious medications targeting ailments like cancer, inflammation, and microbial infections .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .

Properties

IUPAC Name

[(2R,3S,4R,5R,6R)-3,4-diacetyloxy-5-(1,3-dioxoisoindol-2-yl)-6-methoxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO10/c1-10(23)29-9-15-17(30-11(2)24)18(31-12(3)25)16(21(28-4)32-15)22-19(26)13-7-5-6-8-14(13)20(22)27/h5-8,15-18,21H,9H2,1-4H3/t15-,16-,17-,18-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNOVFZQMJSRWNJ-PDOZGGDVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC)N2C(=O)C3=CC=CC=C3C2=O)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC)N2C(=O)C3=CC=CC=C3C2=O)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70550704
Record name Methyl 3,4,6-tri-O-acetyl-2-deoxy-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70550704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

449.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76101-13-8
Record name Methyl 3,4,6-tri-O-acetyl-2-deoxy-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70550704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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